1-(3-chloro-2-methylphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one
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Description
1-(3-chloro-2-methylphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic applications. J147 was first identified in a screen for compounds that could enhance memory in aged rats and has since been shown to have neuroprotective, anti-inflammatory, and antioxidant properties.
Scientific Research Applications
Organic Synthesis
Pyrazinone derivatives are used as frameworks in the synthesis of bioactive components due to their essential role as N-heterocycles in organic chemistry .
Pharmacological Activities
These compounds have shown a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and herbicidal properties .
Enantioselective Synthesis
Pyrazolone derivatives have applications in enantioselective synthesis, which is crucial for creating substances with specific chirality and biological activity .
Natural Substance Components
Pyrrolopyrazine derivatives are found in various natural substances isolated from plants, microbes, soil, marine life, and other sources .
Bioactive Molecule Preparation
Pyrazinones are involved in preparing numerous bioactive molecules and require knowledge of heterocyclic properties and methods for ring construction .
Immunoregulatory Functions
Some triazole-fused pyrazines and pyridazines have been detailed in patents for their immunoregulatory functions .
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-14-16(22)5-4-6-17(14)25-12-11-24-20(21(25)26)23-10-9-15-7-8-18(27-2)19(13-15)28-3/h4-8,11-13H,9-10H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTKREOBXIBSDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN=C(C2=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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